molecular formula C3H4O3 B3066106 Pyruvic-2-13C acid CAS No. 70155-58-7

Pyruvic-2-13C acid

Cat. No. B3066106
M. Wt: 89.05 g/mol
InChI Key: LCTONWCANYUPML-VQEHIDDOSA-N
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Patent
US05510244

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Five
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Type
reactant
Reaction Step Six
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reactant
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Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C@H:2]([CH3:4])[OH:3].[C:7]([OH:12])(=[O:11])[C@@H:8]([CH3:10])[OH:9]>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[O:3].[C:7]([OH:12])(=[O:11])[CH:8]([CH3:10])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Six
Name
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0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Seven
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Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)(=O)O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05510244

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C@H:2]([CH3:4])[OH:3].[C:7]([OH:12])(=[O:11])[C@@H:8]([CH3:10])[OH:9]>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[O:3].[C:7]([OH:12])(=[O:11])[CH:8]([CH3:10])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Six
Name
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0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Seven
Name
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0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)(=O)O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05510244

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C@H:2]([CH3:4])[OH:3].[C:7]([OH:12])(=[O:11])[C@@H:8]([CH3:10])[OH:9]>>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[O:3].[C:7]([OH:12])(=[O:11])[CH:8]([CH3:10])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Three
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Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)(=O)O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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